molecular formula C6H11NaO3 B2692709 Sodium 4-hydroxy-3,3-dimethylbutanoate CAS No. 2108576-19-6; 86126-08-1

Sodium 4-hydroxy-3,3-dimethylbutanoate

Cat. No.: B2692709
CAS No.: 2108576-19-6; 86126-08-1
M. Wt: 154.141
InChI Key: FZGMFSZGFPECGG-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3,3-dimethylbutanoate (C₆H₁₁O₃·Na) is a sodium salt derivative of 4-hydroxy-3,3-dimethylbutanoic acid. Its molecular weight is 154.139 g/mol, with a precise monoisotopic mass of 154.061 g/mol . Structurally, it features a hydroxyl group at the C4 position and two methyl groups at the C3 position, forming a branched carboxylate salt. This compound is typically stored at +4°C and transported at room temperature, and it is supplied in neat form . Its sodium salt configuration enhances water solubility, making it suitable for applications in pharmaceuticals and organic synthesis.

Properties

IUPAC Name

sodium;4-hydroxy-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGMFSZGFPECGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Molecular and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₆H₁₁O₃·Na 154.14 Hydroxyl, carboxylate (sodium salt) Branched C3 dimethyl, C4 hydroxyl
4-Hydroxy-3,3-dimethyl-2-oxobutanoate C₆H₉O₄ 145.13 Hydroxyl, ketone, carboxylate C2 ketone, branched C3 dimethyl groups
(S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, sodium salt Not specified 147.15 (as reported) Two hydroxyl groups, carboxylate Additional hydroxyl at C2 position
Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate C₉H₁₈O₃ 174.24 Hydroxyl, ester Esterified propan-2-yl group
Sodium 4-hydroxy-3-phenylbutanoate C₁₀H₁₁O₃·Na ~202.18 (calculated*) Phenyl, hydroxyl, carboxylate Aromatic phenyl at C3 position

*Calculated based on sodium salt of 4-hydroxy-3-phenylbutanoic acid.

Detailed Compound Comparisons

4-Hydroxy-3,3-dimethyl-2-oxobutanoate

  • Structural Differences : Incorporates a ketone group at C2, unlike the sodium salt’s carboxylate group .
  • Implications: The ketone increases electrophilicity, making it reactive in nucleophilic additions. However, the lack of a sodium ion reduces its solubility in polar solvents compared to this compound.

(S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid, Sodium Salt

  • Structural Differences : Features an additional hydroxyl group at C2, creating a diol configuration .
  • Implications : Enhanced hydrogen-bonding capacity may improve solubility in aqueous media but could complicate synthetic pathways due to steric hindrance.

Propan-2-yl 4-Hydroxy-3,3-dimethylbutanoate

  • Structural Differences : Esterified with a propan-2-yl group instead of a sodium ion .
  • Implications : The ester form is less polar, favoring lipid solubility and utility as a synthetic intermediate (e.g., in prodrug formulations).

Sodium 4-Hydroxy-3-phenylbutanoate

  • Structural Differences : Replaces C3 methyl groups with a phenyl ring .

Physicochemical Properties

  • Solubility: Sodium salts (e.g., this compound) exhibit higher aqueous solubility than esters or ketone-containing analogs.
  • Stability : The sodium salt’s ionic nature may reduce volatility compared to ester forms.
  • Reactivity: The ketone group in 4-hydroxy-3,3-dimethyl-2-oxobutanoate increases susceptibility to nucleophilic attack, unlike the carboxylate’s resonance-stabilized structure.

Q & A

Q. What are the established synthetic routes for Sodium 4-hydroxy-3,3-dimethylbutanoate, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride using sodium triacetoxyhydroborate under nitrogen, followed by neutralization with sodium hydroxide . Key parameters include:
  • Temperature control : Room temperature (20–25°C) minimizes side reactions.
  • Catalyst stoichiometry : Excess sodium triacetoxyhydroborate (2 eq) ensures complete conversion .
  • Purification : Ethyl acetate extraction and sodium sulfate drying improve purity .
    Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How does the hydroxyl and dimethyl substitution pattern influence the compound’s reactivity in esterification or acylation reactions?

  • Methodological Answer : The 4-hydroxyl group participates in hydrogen bonding, enhancing nucleophilic reactivity at the carbonyl carbon, while the 3,3-dimethyl groups sterically hinder undesired side reactions (e.g., β-keto elimination). For acylation:
  • Use DCC/DMAP coupling to activate carboxylic acids.
  • Monitor steric effects via computational modeling (e.g., DFT calculations) to predict regioselectivity .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and carboxylate (1570–1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns methyl group signals (δ ~1.0–1.2 ppm for CH(CH₃)₂) and hydroxyl proton (δ ~4.5 ppm, broad) .
  • High-resolution MS : Validates molecular weight (expected [M+Na]⁺ ~180.1 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data across in vitro and in vivo models?

  • Methodological Answer :
  • Comparative assays : Use isotopic labeling (e.g., deuterated analogs ) to track metabolic pathways in hepatocytes vs. whole-animal models.
  • Species-specific enzyme profiling : Quantify expression levels of hepatic dehydrogenases (e.g., via Western blot) to explain interspecies variability .
  • Data normalization : Account for protein binding differences using equilibrium dialysis .

Q. What advanced NMR strategies differentiate tautomeric forms of this compound in aqueous solutions?

  • Methodological Answer :
  • Variable-temperature NMR : Identifies keto-enol tautomerism by observing chemical shift changes (δ 4.5–5.5 ppm) at 25°C vs. 60°C .
  • 2D HSQC/HMBC : Maps hydrogen-bonding networks between the hydroxyl group and carboxylate oxygen .

Q. How does stereochemical configuration impact the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
  • Docking simulations : Compare (R)- and (S)-configurations’ binding affinities to target proteins (e.g., using AutoDock Vina) .
  • Enzymatic assays : Measure IC₅₀ values against dehydrogenases to correlate stereochemistry with inhibition .

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